Unambiguous Structural Differentiation from Fused-Ring Pyrazinone Analogs
The target compound possesses a simple 2-oxo-5-phenylpyrazine ring, distinguishing it from its closest commercially available analog, N-(1,3-benzodioxol-5-ylmethyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide, which contains a more complex [1,5-a]pyrazolopyrazine core. This structural difference is fundamental and quantifiable. The molecular formula is C21H19N3O4 for the target, versus C22H18N4O4 for the fused analog . This means the target compound has one less ring nitrogen, no fused pyrazole ring, and a different hydrogen-bonding potential. From a procurement perspective, this is not a purity variation but a completely different chemical entity.
| Evidence Dimension | Chemical Structure and Molecular Formula |
|---|---|
| Target Compound Data | N-(1,3-benzodioxol-5-ylmethyl)-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide; Molecular Formula: C21H19N3O4; Molecular Weight: 377.4 g/mol |
| Comparator Or Baseline | N-(1,3-benzodioxol-5-ylmethyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide (CAS 941920-56-5); Molecular Formula: C22H18N4O4; Molecular Weight: 402.4 g/mol |
| Quantified Difference | Molecular formula differs by CHN. The target has a higher hydrogen-to-nitrogen ratio (19H, 3N vs. 18H, 4N) and lacks the fused pyrazole ring, resulting in a 25.0 g/mol lower molecular weight. |
| Conditions | Publicly listed chemical databases and vendor catalogs (Chemsrc, Chembase). |
Why This Matters
This fundamental difference invalidates any direct extrapolation of biological data from the analog to the target compound, making the target a unique entry in a screening library for scaffold-hopping campaigns.
